1-Bicyclo[2.1.1]hexanylmethanol

Bioisosterism Physicochemical properties Medicinal chemistry

1-Bicyclo[2.1.1]hexanylmethanol (CAS 90049-44-8; synonym: bicyclo[2.1.1]hexan-1-ylmethanol; molecular formula C₇H₁₂O; MW 112.17) belongs to the bicyclo[2.1.1]hexane (BCH) class—a family of conformationally rigid, saturated, sp³-rich scaffolds that have been validated as bioisosteres of ortho-substituted phenyl rings. The BCH core comprises two fused cyclopropane rings and a cyclobutane ring, conferring high structural preorganization, well-defined exit vectors, and an inherent ring strain energy of approximately 30–40 kcal mol⁻¹.

Molecular Formula C7H12O
Molecular Weight 112.172
CAS No. 90049-44-8
Cat. No. B2937498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bicyclo[2.1.1]hexanylmethanol
CAS90049-44-8
Molecular FormulaC7H12O
Molecular Weight112.172
Structural Identifiers
SMILESC1CC2(CC1C2)CO
InChIInChI=1S/C7H12O/c8-5-7-2-1-6(3-7)4-7/h6,8H,1-5H2
InChIKeyDROLRKKVQRWUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bicyclo[2.1.1]hexanylmethanol (CAS 90049-44-8): A Saturated, Bridged Bicyclic Building Block for Ortho-Benzene Bioisostere Programs


1-Bicyclo[2.1.1]hexanylmethanol (CAS 90049-44-8; synonym: bicyclo[2.1.1]hexan-1-ylmethanol; molecular formula C₇H₁₂O; MW 112.17) belongs to the bicyclo[2.1.1]hexane (BCH) class—a family of conformationally rigid, saturated, sp³-rich scaffolds that have been validated as bioisosteres of ortho-substituted phenyl rings [1]. The BCH core comprises two fused cyclopropane rings and a cyclobutane ring, conferring high structural preorganization, well-defined exit vectors, and an inherent ring strain energy of approximately 30–40 kcal mol⁻¹ [2]. The compound features a primary alcohol (–CH₂OH) at the bridgehead 1-position, offering distinct derivatization chemistry relative to other BCH positional isomers and functionalized variants, and is supplied at purities of ≥95–98% from multiple global vendors for pharmaceutical R&D and agrochemical discovery .

Why a Positional Isomer, Alternative Bioisostere, or Heteroatom Analog Cannot Substitute for 1-Bicyclo[2.1.1]hexanylmethanol


Although the bicyclo[2.1.1]hexane (BCH) core is shared across a growing catalog of building blocks, the bridgehead substitution position and the hydrogen-bonding capability of the primary alcohol fundamentally determine the exit-vector geometry, downstream functionalization pathways, and physicochemical profile of the final derivatives. The 1-position substitution in 1-Bicyclo[2.1.1]hexanylmethanol orients the hydroxymethyl group along a vector that mimics ortho-substitution on a phenyl ring, whereas the 2-position regioisomer (bicyclo[2.1.1]hexan-2-ylmethanol, CAS 1785027-95-3) projects the substituent along a meta-analogous trajectory [1]. Heteroatom substitution (e.g., 2-oxa-BCH or aza-BCH) further alters lipophilicity, solubility, and metabolic stability in compound-specific ways that cannot be extrapolated across series without empirical validation [2]. Consequently, procurement of a non-identical BCH building block—even within the same core family—introduces unrecognized structural divergence that propagates into lead molecules, potentially invalidating structure–activity relationships, patent strategies, and scale-up feasibility.

Quantitative Evidence Comparing 1-Bicyclo[2.1.1]hexanylmethanol Against Its Closest Scaffold Analogs


Lipophilicity Reduction: BCH Core Incorporation Decreases cLogP by 0.7–1.2 Units Relative to Ortho-Benzene

Replacement of the ortho-substituted benzene ring in five diverse bioactive compounds (conivaptan, lomitapide, boscalid, bixafen, fluxapyroxad) with the 1,2-disubstituted bicyclo[2.1.1]hexane scaffold consistently reduced calculated lipophilicity (c log P) by 0.7–1.2 units across all cases [1]. This class-level effect is directly attributable to the saturated, sp³-rich BCH core shared by 1‑Bicyclo[2.1.1]hexanylmethanol. In contrast, the ortho-benzene ring itself imparts higher intrinsic lipophilicity (c log P contribution ~0.7–1.2 units higher) and a planar geometry that limits three-dimensional target engagement.

Bioisosterism Physicochemical properties Medicinal chemistry

Aqueous Solubility Enhancement: BCH Scaffold Increases Solubility 3- to 6-Fold in Bioactive Compound Series

Substitution of the ortho-benzene ring by the BCH core enhanced aqueous solubility by 3-fold in conivaptan (5 vs. 14 μM), 6-fold in lomitapide (3 vs. 18 μM), and 3-fold in boscalid (11 vs. 35 μM), while bixafen showed a decrease (30 vs. 4 μM) and fluxapyroxad a marginal increase (25 vs. 27 μM) [1]. In four out of five compounds tested, the BCH substitution improved water solubility substantially. Because 1‑Bicyclo[2.1.1]hexanylmethanol is the synthetic precursor used to construct these 1,2-disubstituted BCH derivatives, its procurement enables the same physicochemical benefit in analog series.

Solubility Bioisosterism Drug formulation

Metabolic Stability Modulation: BCH Scaffold Alters Intrinsic Clearance by 2- to 3-Fold in Liver Microsomes

The impact of BCH substitution on metabolic stability is compound-dependent and measurable: in conivaptan, intrinsic clearance improved from CLint = 31 to 12 μL min⁻¹ mg⁻¹ (2.6-fold slower clearance), whereas in lomitapide, bixafen, and fluxapyroxad, metabolic stability decreased 2- to 3-fold as measured by t₁/₂ [1]. Boscalid showed a slight decrease (CLint 26 vs. 29 μL min⁻¹ mg⁻¹). This context-dependent effect underscores that the BCH scaffold does not uniformly improve or impair metabolic stability; rather, it provides a tunable parameter. The primary alcohol handle in 1‑Bicyclo[2.1.1]hexanylmethanol serves as a versatile anchor for installing substituents that can be optimized to achieve the desired metabolic profile.

Metabolic stability ADME Hepatic clearance

Ring Strain and Reactivity: Quantified Enthalpy of Hydrogenation (–171 ± 0.4 kJ/mol) Distinguishes BCH from Relaxed Cycloalkyl Scaffolds

The parent bicyclo[2.1.1]hexane scaffold has a measured hydrogenation enthalpy (ΔᵣH°) of –171 ± 0.4 kJ/mol for the reaction BCH-ene + H₂ → BCH (liquid phase) [1]. This substantial exothermicity is a direct manifestation of the ~30–40 kcal mol⁻¹ ring strain inherent to the two fused cyclopropane rings [2]. By contrast, monocyclic analogs such as cyclohexane and cyclopentane have near-zero strain energy, and bicyclo[1.1.1]pentane—another strained bioisostere—has a strain energy of approximately 60 kcal mol⁻¹ [3]. The moderate strain of the BCH core positions 1‑Bicyclo[2.1.1]hexanylmethanol as a scaffold that combines the three-dimensionality required for selective target binding with greater synthetic tractability than higher-strain alternatives.

Ring strain Thermochemistry Synthetic chemistry

Patent Freedom-to-Operate: BCH-Derived Agrochemical Analogs Are Confirmed as Saturated, Patent-Free Compositions of Matter

The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of three marketed SDHI fungicides—boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF)—yielded saturated analogs (compounds 28–30) that are explicitly described as 'patent-free' while retaining high antifungal activity against Aspergillus niger in disk-diffusion assays [1]. All three saturated analogs showed high inhibition of fungal growth compared to vehicle control, confirming that bioactivity is preserved despite the scaffold switch. Because 1‑Bicyclo[2.1.1]hexanylmethanol is the key synthetic intermediate feeding into these 1,2-disubstituted BCH analogs, its procurement supports the construction of novel, patent-unencumbered chemical matter in both agrochemical and pharmaceutical discovery programs.

Intellectual property Agrochemicals Patent strategy

Validated Research and Procurement Application Scenarios for 1-Bicyclo[2.1.1]hexanylmethanol


Ortho-Benzene Bioisostere Lead Optimization in Medicinal Chemistry

Medicinal chemistry teams seeking to replace a metabolically labile or excessively lipophilic ortho-substituted phenyl ring can use 1‑Bicyclo[2.1.1]hexanylmethanol as the bridgehead-hydroxymethyl entry point for synthesizing 1,2-disubstituted BCH analogs. Published data demonstrate that this substitution consistently reduces c log P by 0.7–1.2 units and increases aqueous solubility by 3- to 6-fold in multiple chemotypes, while retaining or only modestly altering target bioactivity [1]. The primary alcohol handle enables esterification, oxidation to the carboxylic acid, mesylation for nucleophilic displacement, or direct incorporation via Mitsunobu chemistry, providing synthetic flexibility for parallel analog library construction.

Agrochemical Discovery: Patent-Free SDHI Fungicide Analog Generation

Agrochemical R&D groups developing next-generation succinate dehydrogenase inhibitor (SDHI) fungicides can employ 1‑Bicyclo[2.1.1]hexanylmethanol to construct saturated, patent-free analogs of boscalid, bixafen, and fluxapyroxad. The BCH-substituted analogs retain high antifungal activity against Aspergillus niger in disk-diffusion assays while circumventing existing composition-of-matter patents held by BASF and Bayer [1]. Procurement of the building block at ≥97% purity supports kilogram-scale synthesis campaigns for field-trial material generation.

Physicochemical Property Tuning: Scaffold-Based Optimization of logD and Solubility

Teams facing developability challenges stemming from high lipophilicity or poor aqueous solubility can leverage the BCH scaffold as a modular solubility-enhancing module. The class-level evidence shows that BCH incorporation reduced experimental log D substantially in lomitapide (>4.5 vs. 3.9) while minimally perturbing log D in four other bioactive compounds, indicating that the scaffold provides a tunable handle rather than a uniform shift [1]. By derivatizing the –CH₂OH group into diverse amides, esters, or ethers, researchers can systematically explore logD–solubility–permeability trade-offs within a congeneric series.

Conformational Restriction and 3D Diversity in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) programs seeking to expand three-dimensional chemical space can deploy 1‑Bicyclo[2.1.1]hexanylmethanol as a shape-diverse, sp³-rich fragment. The BCH core's two fused cyclopropane rings and cyclobutane framework provide a compact, rigid scaffold (~30–40 kcal mol⁻¹ strain energy) with well-defined exit vectors that mimic ortho-disubstituted benzene geometry [2]. The primary alcohol serves as a minimal synthetic handle for fragment elaboration via click chemistry, amide coupling, or direct biological screening as a standalone fragment, enabling hit identification in targets where planar aromatic fragments have failed.

Quote Request

Request a Quote for 1-Bicyclo[2.1.1]hexanylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.